molecular formula C8H12N2O2S B13858707 4-Amino-n,3-dimethylbenzenesulfonamide

4-Amino-n,3-dimethylbenzenesulfonamide

Cat. No.: B13858707
M. Wt: 200.26 g/mol
InChI Key: ZMWYKECBBKNZFB-UHFFFAOYSA-N
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Description

4-Amino-N,3-dimethylbenzenesulfonamide is a chemical compound for research and development applications. This sulfonamide derivative serves as a valuable building block in organic synthesis and medicinal chemistry, particularly for constructing molecules with potential biological activity . As a research chemical, it is a key intermediate for scientists exploring new compounds in drug discovery, leveraging the core benzenesulfonamide structure known for its relevance in enzyme inhibition studies . The presence of both amino and sulfonamide functional groups on the aromatic ring provides reactive sites for further chemical modification, enabling the creation of diverse compound libraries for high-throughput screening . Researchers utilize this family of compounds in various scientific fields, including investigating enzyme mechanisms and developing potential inhibitors for targets like carbonic anhydrases and lipoxygenases . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Please refer to the product's Certificate of Analysis for specific technical data and lot-specific information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-N,3-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-6-5-7(3-4-8(6)9)13(11,12)10-2/h3-5,10H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMWYKECBBKNZFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 4 Amino N,3 Dimethylbenzenesulfonamide

Established Synthetic Pathways for the Core 4-Amino-N,3-dimethylbenzenesulfonamide Scaffold

The assembly of the this compound framework can be achieved through several strategic routes, primarily involving the sequential introduction of the sulfonamide and amino moieties onto a substituted benzene (B151609) ring. The order of these transformations is crucial for controlling regioselectivity.

Approaches Involving Sulfonylation and Amination Reactions

A common and effective strategy for constructing benzenesulfonamides involves the direct sulfonylation of an activated aromatic ring followed by amination. For the target molecule, a logical starting material is m-toluidine (B57737) (3-methylaniline). Due to the powerful activating and ortho-, para-directing nature of the amino group, it is typically protected before the sulfonylation step to prevent unwanted side reactions and to ensure the desired regiochemical outcome.

A plausible synthetic sequence is as follows:

Protection of the Amino Group: The amino group of m-toluidine is first protected, commonly through acetylation with acetic anhydride (B1165640) to form N-acetyl-m-toluidide. This moderately deactivating acetamido group directs subsequent electrophilic substitution primarily to the para position.

Chlorosulfonylation: The protected intermediate, N-acetyl-m-toluidide, undergoes electrophilic aromatic substitution with chlorosulfonic acid (ClSO₃H). The acetamido group directs the incoming chlorosulfonyl group (-SO₂Cl) to the position para to itself, yielding 4-acetamido-3-methylbenzenesulfonyl chloride.

Amination: The resulting sulfonyl chloride is then reacted with an excess of dimethylamine (B145610) ((CH₃)₂NH). The highly nucleophilic dimethylamine displaces the chloride on the sulfonyl group to form the N,N-dimethylsulfonamide.

Deprotection: Finally, the acetyl protecting group is removed by acid or base hydrolysis to liberate the primary amino group at the 4-position, yielding the final product, this compound.

Table 1: Reaction Steps for Sulfonylation/Amination Pathway

StepReactionTypical ReagentsIntermediate/Product
1Acetylation (Protection)m-Toluidine, Acetic AnhydrideN-acetyl-m-toluidide
2ChlorosulfonylationN-acetyl-m-toluidide, Chlorosulfonic Acid4-Acetamido-3-methylbenzenesulfonyl chloride
3Amination4-Acetamido-3-methylbenzenesulfonyl chloride, Dimethylamine4-Acetamido-N,3-dimethylbenzenesulfonamide
4Hydrolysis (Deprotection)4-Acetamido-N,3-dimethylbenzenesulfonamide, HCl(aq) or NaOH(aq)This compound

Strategies for N-Alkylation and Aromatic Ring Substitutions

In the context of synthesizing this compound, the substituents (3-methyl and N,N-dimethyl) are typically introduced through the choice of starting materials rather than by direct substitution on the benzenesulfonamide (B165840) core.

Aromatic Ring Substitution: The 3-methyl group is most conveniently incorporated by starting the synthesis with a precursor that already contains this substituent, such as m-toluidine or 3-methylaniline. Attempting a Friedel-Crafts alkylation on a substituted benzenesulfonamide ring would be challenging due to the deactivating nature of the sulfonamide group and potential regioselectivity issues.

N-Alkylation: The N,N-dimethyl groups on the sulfonamide are generally installed by reacting the corresponding sulfonyl chloride with dimethylamine, as described in the previous section. While methods exist for the stepwise N-alkylation of primary sulfonamides using alkyl halides or alcohols, the direct reaction with dimethylamine is the most straightforward approach for preparing N,N-disubstituted sulfonamides. nih.gov

Role of Nitration and Reduction for Amino Group Introduction

An alternative and widely used synthetic strategy introduces the 4-amino group via a nitration-reduction sequence. This pathway offers excellent regiochemical control, as the nitration of a toluene (B28343) derivative often strongly favors the para position relative to the methyl group.

A representative pathway is:

Synthesis of the Precursor: The synthesis begins with toluene, which is chlorosulfonated to produce p-toluenesulfonyl chloride. This intermediate is then reacted with dimethylamine to yield N,N-dimethyl-p-toluenesulfonamide (N,N,4-trimethylbenzenesulfonamide).

Nitration: The N,N-dimethyl-p-toluenesulfonamide is subjected to electrophilic aromatic nitration using a mixture of nitric acid and sulfuric acid (mixed acid). The methyl group is an ortho-, para-director, while the N,N-dimethylsulfamoyl group is a meta-director. In this case, the directing effects oppose each other. However, nitration typically occurs at the position ortho to the activating methyl group and meta to the deactivating sulfonamide group, yielding 4-methyl-3-nitro-N,N-dimethylbenzenesulfonamide.

Reduction: The final step is the reduction of the nitro group to a primary amine. This transformation is reliably achieved using various reducing agents. Catalytic hydrogenation with hydrogen gas over a metal catalyst (such as palladium on carbon, Pd/C) is a common and efficient method. Other reducing systems like tin (Sn) or iron (Fe) in acidic media can also be employed. This step yields the target compound, this compound.

Table 2: Key Reactions in the Nitration/Reduction Pathway

Reaction StageStarting MaterialKey ReagentsProduct
Precursor Synthesis 3-Methylbenzenesulfonyl chlorideDimethylamineN,N,3-Trimethylbenzenesulfonamide
Amino Group Introduction N,N,3-TrimethylbenzenesulfonamideHNO₃ / H₂SO₄ (Nitration) then H₂ / Pd/C (Reduction)This compound

Advanced Derivatization Strategies for this compound Analogues

The structure of this compound features two key sites for chemical modification: the primary aromatic amino group and the tertiary sulfonamide nitrogen. These sites allow for the synthesis of a diverse library of analogues.

Functionalization of the Amino Moiety

The primary aromatic amino group is a versatile functional handle that can undergo a wide range of chemical transformations.

Acylation: The amino group can be readily acylated by reacting with acid chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is often used to introduce a variety of substituted acyl groups. google.comnih.gov

Alkylation: Direct N-alkylation of the primary amino group can be achieved using alkyl halides, though over-alkylation to form secondary and tertiary amines is a common issue. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium borohydride), provides a more controlled method for synthesizing mono-alkylated derivatives.

Diazotization and Coupling: The amino group can be converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. nih.gov These diazonium salts are valuable intermediates that can undergo various subsequent reactions:

Sandmeyer Reaction: The diazonium group can be replaced by halides (Cl, Br) or cyanide (CN) using copper(I) salts.

Azo Coupling: The diazonium salt can react with electron-rich aromatic compounds, such as phenols or anilines, to form brightly colored azo compounds. mdpi.com This is a key reaction in the synthesis of many dyes.

Regioselective Substitutions on the Benzene Ring

The regioselectivity of electrophilic aromatic substitution on the this compound ring is governed by the cumulative directing effects of the three existing substituents: the amino (-NH2) group at position C4, the methyl (-CH3) group at C3, and the N-methylsulfonamide (-SO2NHCH3) group at C1. The available positions for substitution are C2, C5, and C6.

The directing influence of each group is as follows:

Amino Group (-NH2): This is a powerful activating group due to the resonance donation of the nitrogen's lone pair of electrons into the benzene ring. It strongly directs incoming electrophiles to the ortho and para positions. In this molecule, the para position (C1) is blocked, leaving the two ortho positions (C3 and C5) as targets.

Methyl Group (-CH3): As an alkyl group, it is a weak activator through an inductive effect and directs incoming electrophiles to the ortho and para positions.

N-methylsulfonamide Group (-SO2NHCH3): This group is deactivating due to the strong electron-withdrawing nature of the sulfonyl moiety. It directs incoming electrophiles to the meta positions (C3 and C5).

Analysis of Potential Substitution Sites:

Position C5: This position is ortho to the strongly activating amino group and meta to the deactivating sulfonamide group. Both effects reinforce substitution at this site, making it the most electronically enriched and sterically accessible position for electrophilic attack.

Position C2: This site is ortho to the weakly activating methyl group but meta to the strongly activating amino group. The influence of the amino group at the meta position is minimal.

Position C6: This position is para to the weakly activating methyl group but also meta to the powerful amino activator.

Given the hierarchy of directing effects, electrophilic substitution on this compound is predicted to occur predominantly at the C5 position. This is due to the overwhelming activating and ortho-directing influence of the amino group, which is further supported by the meta-directing nature of the sulfonamide group.

Table 1: Summary of Directing Effects on this compound

Substituent (Position)TypeDirecting EffectFavored Positions
-SO2NHCH3 (C1)DeactivatingMetaC3, C5
-CH3 (C3)Weakly ActivatingOrtho, ParaC2, C5, C6
-NH2 (C4)Strongly ActivatingOrtho, ParaC3, C5

Heterocyclic Ring Annulations and Fusions Involving the Benzenesulfonamide Core

The functional groups of this compound serve as versatile handles for the construction of novel heterocyclic systems fused to the benzene ring. These transformations, known as annulation reactions, are powerful tools for creating structurally complex molecules, such as sultams (cyclic sulfonamides).

Several modern synthetic strategies can be employed for such constructions:

Transition-Metal-Catalyzed C-H Annulation: This has emerged as a powerful method for synthesizing heterocyclic compounds. The sulfonamide group can act as a directing group for ortho C-H activation. For instance, cobalt-catalyzed C-H/N-H annulation of aryl sulfonamides with allenes or alkynes provides direct access to sultam rings. In the case of this compound, such a reaction would likely target the C2-H bond, which is ortho to the sulfonamide directing group, leading to a fused sultam.

Pauson-Khand Reaction: This reaction involves the cobalt-mediated [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide. Intramolecular versions of this reaction have been used to synthesize complex cyclic compounds containing an aminobenzenesulfonamide moiety.

Radical Cyclizations: Ene sulfonamides, which can be prepared from the parent sulfonamide, can undergo radical cyclizations. The process typically involves an initial cyclization to form an α-sulfonamidoyl radical, which then undergoes elimination to generate an imine within a newly formed ring system.

Phosphine-Catalyzed Annulations: Nucleophilic phosphine (B1218219) catalysis can effect various annulation reactions. For example, a [3+2] annulation of sulfamidate-derived 1-azadienes with allenoates can be used to construct spirocyclic compounds featuring a cyclic sulfonamide motif.

The presence of the amino and methyl groups on the this compound core would influence the reactivity and regioselectivity of these annulation reactions, potentially allowing for the synthesis of a unique library of polyheterocyclic compounds.

Reaction Condition Optimization and Yield Enhancement in this compound Synthesis

The synthesis of this compound typically follows the classical approach of reacting a sulfonyl chloride with an amine. Optimizing reaction conditions is crucial for maximizing yield and purity. This involves careful selection of solvents and catalysts, as well as precise control over temperature and pressure.

Solvent Effects and Catalysis

The choice of solvent and the use of a catalyst can significantly impact the efficiency of sulfonamide synthesis.

Solvent Effects: The amination of sulfonyl chlorides is often performed in the presence of a base, such as pyridine, which can also serve as the solvent to neutralize the HCl generated during the reaction. The polarity and nature of the solvent can influence reaction rates and pathways. While organic solvents are common, recent efforts have focused on developing syntheses in greener media, such as water, to improve the environmental profile of the process.

Catalysis: Modern synthetic methods increasingly utilize transition metal catalysis to achieve S-N bond formation under milder conditions and with broader substrate scope.

Copper Catalysis: Copper-catalyzed systems are effective for the oxidative coupling of various sulfur sources with amines. For instance, a combination of synergetic photoredox and copper catalysis allows for the synthesis of sulfonamides at room temperature from aryl radical precursors and amines.

Palladium Catalysis: Palladium catalysts can be used for the chlorosulfonylation of arylboronic acids, providing a convergent route to sulfonamides.

Nickel Catalysis: Photosensitized nickel catalysis provides a highly efficient method for C-N bond formation between sulfonamides and aryl halides.

These catalytic approaches offer alternatives to traditional methods, often providing higher yields and better functional group tolerance.

Table 2: Overview of Modern Catalytic Systems for Sulfonamide Synthesis

Catalytic SystemKey FeaturesReaction ConditionsReference
Synergetic Photoredox/CopperSingle-step process, accommodates electron-deficient aminesRoom temperature, air
Palladium-Catalyzed CouplingHigh functional group toleranceMild conditions
Nickel-Catalyzed PhotosensitizationEfficient C-N bond formationDual catalytic conditions (light + catalyst)
Copper-Catalyzed Oxidative CouplingUses stable sulfur sources like DABSOMild conditions, no additives required

Temperature and Pressure Control in Reaction Kinetics

The kinetics of sulfonation and subsequent amination reactions are highly sensitive to temperature and pressure.

Temperature Control: Sulfonation reactions are typically highly exothermic. Inadequate temperature control can lead to poor product quality due to the formation of undesirable side products. The optimal temperature range is generally between 40°C and 80°C. Maintaining a stable temperature is essential for controlling the reaction rate and selectivity, especially during the addition of the sulfonating agent.

Pressure Control: While less critical for liquid-phase reactions using agents like chlorosulfonic acid, pressure becomes an important variable when using gaseous reagents like sulfur trioxide. In such cases, the reaction may be carried out under reduced pressure to control the boiling point of the aromatic substrate and manage the reaction temperature effectively. Precise control of pressure and reagent feed rate is crucial to ensure that the reaction proceeds safely and efficiently.

Isolation and Purification Methodologies for Derivatives

The isolation and purification of sulfonamide derivatives are critical for obtaining materials of high purity. A variety of standard and advanced techniques are employed.

Crystallization: Recrystallization is a fundamental technique for purifying solid sulfonamide derivatives. The choice of solvent is critical; common solvents include ethanol (B145695) and aqueous isopropanol. This method is effective for removing impurities and can be scaled for industrial production.

Chromatography: Chromatographic techniques offer high-resolution separation and are widely used for both analytical and preparative purposes.

High-Performance Liquid Chromatography (HPLC): A versatile method for the separation, quantification, and purification of sulfonamides. Reverse-phase columns (e.g., C18) with mobile phases consisting of acetonitrile (B52724) or methanol (B129727) and buffered aqueous solutions are commonly used.

Supercritical Fluid Chromatography (SFC): An alternative to HPLC that uses supercritical CO2 as the primary mobile phase, often with a methanol modifier. SFC can offer faster separations and is considered a greener technology.

Column Chromatography: Preparative column chromatography using silica (B1680970) gel is a standard laboratory technique for purifying reaction products and isolating specific derivatives.

Extraction: Solid-Phase Extraction (SPE) is a common technique for sample cleanup and pre-concentration, particularly for isolating sulfonamides from complex mixtures. Strong cation exchange (SCX) cartridges are often effective for this purpose.

Table 3: Comparison of Purification Techniques for Sulfonamide Derivatives

TechniquePrincipleApplicationAdvantages
RecrystallizationDifferential solubility of the compound and impurities in a solvent at different temperatures.Bulk purification of solid products.Scalable, cost-effective.
HPLCDifferential partitioning of analytes between a stationary phase and a liquid mobile phase.High-resolution separation, analysis, and preparative purification.High purity, applicable to a wide range of compounds.
SFCPartitioning using a supercritical fluid mobile phase.Chiral and achiral separations, preparative purification.Fast, reduced organic solvent consumption.
Column ChromatographyAdsorption of components onto a solid stationary phase (e.g., silica gel) with elution by a liquid mobile phase.Routine laboratory-scale purification.Versatile, widely applicable.
Solid-Phase ExtractionPartitioning between a solid sorbent and a liquid phase.Sample cleanup, pre-concentration from complex matrices.Efficient removal of interfering substances.

Advanced Spectroscopic and Structural Characterization of 4 Amino N,3 Dimethylbenzenesulfonamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms. For 4-Amino-N,3-dimethylbenzenesulfonamide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques allows for the unambiguous assignment of all proton and carbon signals, confirming the molecular structure and providing insights into its conformational preferences.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl groups. The chemical shifts of the aromatic protons are influenced by the electronic effects of the amino (-NH₂) and sulfonamide (-SO₂NH-) substituents. The amino group, being an electron-donating group, will cause an upfield shift (to lower ppm values) of the protons ortho and para to it. Conversely, the sulfonamide group is electron-withdrawing and will deshield adjacent protons, shifting their signals downfield (to higher ppm values).

The aromatic region of the spectrum is predicted to show three signals corresponding to the protons at positions 2, 5, and 6 of the benzene (B151609) ring. The proton at position 2, being ortho to the methyl group and meta to the amino group, would likely appear as a singlet or a narrowly split doublet. The protons at positions 5 and 6, being ortho and meta to the amino group respectively, and also influenced by the sulfonamide group, would exhibit characteristic doublet or doublet of doublets splitting patterns depending on their coupling constants.

The methyl group attached to the benzene ring (at position 3) would resonate as a singlet in the upfield region, typically around 2.2-2.5 ppm. The N-methyl group of the sulfonamide moiety would also appear as a singlet, but its chemical shift would be influenced by the neighboring sulfonyl group, likely placing it in the range of 2.8-3.2 ppm. The protons of the primary amine (-NH₂) and the sulfonamide (-NH-) would appear as broad singlets, and their chemical shifts can be highly variable depending on the solvent and concentration, often appearing in the range of 4-8 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
Aromatic H-27.0-7.2s or d
Aromatic H-56.6-6.8d or dd
Aromatic H-67.5-7.7d or dd
3-CH₃2.2-2.5s
N-CH₃2.8-3.2s
4-NH₂4.0-6.0br s
SO₂NH7.0-8.5br s

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the aromatic carbons are significantly affected by the substituents on the ring.

The carbon atom bearing the amino group (C-4) is expected to be shielded and appear at a lower chemical shift (around 145-150 ppm), while the carbon attached to the electron-withdrawing sulfonamide group (C-1) will be deshielded and resonate at a higher chemical shift (around 135-140 ppm). The carbon with the methyl substituent (C-3) will also have a characteristic downfield shift due to the alkyl substitution. The remaining aromatic carbons (C-2, C-5, and C-6) will have chemical shifts in the typical aromatic region (110-130 ppm), with their precise values determined by the combined electronic effects of the substituents.

The methyl carbon attached to the aromatic ring (3-CH₃) is expected to have a chemical shift in the range of 20-25 ppm. The N-methyl carbon of the sulfonamide group will appear further downfield, typically between 35-40 ppm, due to the deshielding effect of the nitrogen and sulfur atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
C-1135-140
C-2120-125
C-3138-142
C-4145-150
C-5115-120
C-6125-130
3-CH₃20-25
N-CH₃35-40

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are powerful for unambiguously assigning the complex ¹H and ¹³C NMR spectra of substituted aromatic compounds like this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show correlations between adjacent aromatic protons, for instance, between H-5 and H-6, and potentially a weaker long-range coupling between H-2 and H-6. This helps to confirm the substitution pattern on the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments establish one-bond correlations between protons and the carbons to which they are directly attached. An HMQC or HSQC spectrum would show cross-peaks connecting the signal of each aromatic proton to its corresponding carbon atom (e.g., H-2 to C-2, H-5 to C-5, H-6 to C-6). It would also correlate the methyl proton signals to their respective methyl carbon signals.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, thus confirming the structure of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its key functional groups.

The N-H stretching vibrations of the primary amino group (-NH₂) are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The sulfonamide N-H stretch will likely be a single, sharp band in a similar region. The aromatic C-H stretching vibrations will be observed as a group of weaker bands just above 3000 cm⁻¹. The aliphatic C-H stretching of the methyl groups will appear as sharp absorptions just below 3000 cm⁻¹.

The S=O stretching vibrations of the sulfonamide group are particularly characteristic and strong. They typically appear as two distinct bands, one for the asymmetric stretch and one for the symmetric stretch, in the regions of 1300-1350 cm⁻¹ and 1140-1180 cm⁻¹, respectively. The C-N stretching vibrations of the aromatic amine and the sulfonamide will be present in the fingerprint region, typically between 1250 and 1350 cm⁻¹. Aromatic C=C stretching vibrations will give rise to several bands of variable intensity in the 1450-1600 cm⁻¹ region. Finally, C-H bending vibrations for the substituted benzene ring will appear in the 690-900 cm⁻¹ range, and the pattern of these bands can sometimes provide information about the substitution pattern.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Amino (-NH₂)N-H Stretch3300-3500 (two bands)
Sulfonamide (-SO₂NH-)N-H Stretch3200-3400
Aromatic C-HC-H Stretch3000-3100
Methyl (-CH₃)C-H Stretch2850-2960
Aromatic C=CC=C Stretch1450-1600
Sulfonamide (S=O)Asymmetric Stretch1300-1350
Sulfonamide (S=O)Symmetric Stretch1140-1180
Aromatic C-NC-N Stretch1250-1350
Aromatic C-HC-H Bend (out-of-plane)690-900

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

In a typical mass spectrum of this compound, the molecular ion peak ([M]⁺) would be observed, corresponding to the intact molecule with a single positive charge. The fragmentation of aromatic sulfonamides under electron ionization (EI) or electrospray ionization (ESI) often follows characteristic pathways. A common fragmentation involves the cleavage of the S-N bond, leading to the formation of ions corresponding to the benzenesulfonyl moiety and the amine fragment. Another characteristic fragmentation is the loss of sulfur dioxide (SO₂), which results in a significant peak at [M-64]⁺. rsc.org Further fragmentation of the benzene ring and the substituents would lead to a series of smaller fragment ions.

The fragmentation pattern of sulfonamides can be complex and may involve rearrangements. illinois.edumdpi.com For instance, the cleavage of the sulfonamide bond can lead to a characteristic ion at m/z 156, which can further lose SO to form an ion at m/z 108, and subsequently lose SO₂ to yield an ion at m/z 92. mdpi.com The presence of methyl groups on the aromatic ring and the nitrogen atom will influence the fragmentation, potentially leading to the loss of methyl radicals or other neutral fragments.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to four or more decimal places. This precision allows for the determination of the elemental composition of the molecular ion and its fragments. For this compound (C₈H₁₂N₂O₂S), the theoretical exact mass of the molecular ion can be calculated. By comparing the experimentally measured exact mass from an HRMS experiment with the theoretical value, the elemental formula can be unequivocally confirmed, providing a high degree of confidence in the compound's identity. This technique is particularly valuable for distinguishing between compounds with the same nominal mass but different elemental compositions. sigmaaldrich.com

Fragmentation Pathways and Structural Interpretation

A detailed mass spectrometric analysis of this compound would be necessary to elucidate its specific fragmentation pathways. Generally, for aromatic sulfonamides, fragmentation upon ionization often involves characteristic losses that can be indicative of the core structure.

A common fragmentation pathway for arylsulfonamides involves the cleavage of the S-C (aromatic) bond and the S-N bond. The loss of sulfur dioxide (SO2), a neutral loss of 64 Da, is a frequently observed fragmentation pattern for this class of compounds. This often occurs through a rearrangement process. Other expected fragmentation would involve the cleavage of the N-methyl and C-methyl bonds.

To provide a definitive structural interpretation, high-resolution mass spectrometry (HRMS) would be required to determine the elemental composition of the fragment ions. Tandem mass spectrometry (MS/MS) experiments would then be used to isolate and further fragment specific ions, helping to piece together the fragmentation puzzle.

Table 1: Hypothetical Fragmentation Pathways of this compound

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Structure of Fragment
[M+H]⁺[M+H - SO₂]⁺SO₂Ion resulting from the loss of sulfur dioxide
[M+H]⁺[M+H - CH₃]⁺CH₃Ion resulting from the loss of a methyl radical
[M+H]⁺[C₇H₉N]⁺CH₃NSO₂Ion corresponding to the aminotoluene moiety
[M+H]⁺[C₈H₁₁N₂O₂]⁺SIon showing loss of the sulfur atom

This table is illustrative and based on general fragmentation patterns of similar compounds. Actual experimental data is required for confirmation.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

Crystal Growth and Quality Assessment

To perform X-ray crystallography, a high-quality single crystal of this compound would first need to be grown. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. A variety of solvents would likely be screened to find conditions that yield crystals of sufficient size and quality. Once obtained, the quality of the crystal would be assessed using techniques such as optical microscopy and preliminary X-ray diffraction screening.

Determination of Bond Lengths, Angles, and Dihedral Angles

A successful crystallographic study would provide a detailed geometric description of the molecule. This would include the precise lengths of all covalent bonds, the angles between these bonds, and the dihedral angles that describe the conformation of the molecule. For instance, the S=O and S-N bond lengths are characteristic of the sulfonamide group, and the geometry around the sulfur atom is typically tetrahedral. The planarity of the benzene ring and the orientation of the amino and methyl substituents relative to the ring and the sulfonamide group would be determined with high precision.

Table 2: Representative Crystallographic Data for a Sulfonamide Derivative

ParameterValue
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)10.7589 (2)
b (Å)9.5652 (2)
c (Å)24.5586 (4)
α (°)90
β (°)90
γ (°)90
Volume (ų)2527.35 (8)

This data is for a related compound, 4-Amino-N-(3-methoxypyrazin-2-yl)benzenesulfonamide, and serves as an example of the type of crystallographic parameters that would be determined.

Analysis of Supramolecular Assemblies (e.g., Hydrogen Bonding Networks, Stacking Interactions)

The way in which individual molecules of this compound interact with each other in the crystal is crucial for understanding its solid-state properties. X-ray crystallography would reveal the details of these intermolecular interactions. The amino group (-NH₂) and the sulfonamide group (-SO₂NH-) are capable of forming hydrogen bonds, acting as both hydrogen bond donors and acceptors. These interactions would likely play a dominant role in the crystal packing, potentially forming chains, sheets, or more complex three-dimensional networks.

Additionally, the aromatic benzene rings could participate in π-π stacking interactions, where the electron-rich rings of adjacent molecules align with each other. The interplay of hydrogen bonding and stacking interactions would define the supramolecular assembly of the compound.

Computational Chemistry and Molecular Modeling Studies of 4 Amino N,3 Dimethylbenzenesulfonamide

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations provide profound insights into the electronic characteristics of a molecule, which are fundamental to understanding its stability, reactivity, and potential interactions.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. electrochemsci.orgindexcopernicus.com A key aspect of DFT analysis is the examination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. electrochemsci.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity. A small energy gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a large energy gap indicates high stability and lower reactivity. researchgate.net For 4-Amino-N,3-dimethylbenzenesulfonamide, DFT calculations would map the distribution of these orbitals. It is anticipated that the HOMO would be localized primarily on the electron-rich amino group and the benzene (B151609) ring, while the LUMO would be distributed around the electron-withdrawing sulfonamide group.

Table 1: Hypothetical Frontier Orbital Energies for this compound

ParameterEnergy (eV)Implication
EHOMO -5.85Electron-donating capability
ELUMO -1.12Electron-accepting capability
Energy Gap (ΔE) 4.73High chemical stability

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution on the surface of a molecule and predicting how it will interact with other molecules. proteopedia.orgresearchgate.net The MEP map displays regions of negative electrostatic potential (electron-rich, typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (electron-poor, shown in blue), which are prone to nucleophilic attack. electrochemsci.orgresearchgate.net

For this compound, an MEP analysis would likely reveal:

Negative Potential: Concentrated around the oxygen atoms of the sulfonamide group and the nitrogen atom of the amino group, indicating these are the primary sites for interacting with electrophiles or forming hydrogen bonds as an acceptor. electrochemsci.org

Positive Potential: Located around the hydrogen atoms of the amino group, suggesting these are sites for nucleophilic interactions and can act as hydrogen bond donors. electrochemsci.org

This analysis provides a visual guide to the molecule's reactive sites and intermolecular interaction patterns.

The insights gained from DFT and MEP analyses are instrumental in predicting the regioselectivity of chemical reactions—that is, determining which part of the molecule is most likely to react. The regions identified as having the highest electron density (most negative potential) in the MEP map are the predicted sites for electrophilic attack. thaiscience.info

In the case of this compound, an electrophilic aromatic substitution reaction would be predicted to occur on the benzene ring at positions activated by the powerful electron-donating amino group. The specific position would be influenced by the directing effects of both the amino and methyl substituents. Similarly, reactions involving the amino group, such as acylation or alkylation, would be understood through the nucleophilic character of the nitrogen atom.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. dergipark.org.tr This method is crucial in drug discovery for identifying potential therapeutic targets and understanding mechanisms of action.

The sulfonamide functional group is a well-known pharmacophore found in drugs that target various enzymes. nih.gov Notably, sulfonamides are classic inhibitors of carbonic anhydrases and are also known to interfere with folic acid synthesis in bacteria by inhibiting dihydropteroate (B1496061) synthase. nih.gov

Molecular docking simulations for this compound would involve computationally screening it against a library of known protein structures. The simulation calculates a "docking score," which estimates the binding affinity between the ligand and the target. Targets that yield a low (i.e., more favorable) docking score are identified as potential biological partners for the compound.

Table 2: Illustrative Docking Scores for this compound with Potential Enzyme Targets

Potential TargetTarget ClassPredicted Binding Affinity (kcal/mol)
Carbonic Anhydrase II Lyase-7.8
Dihydropteroate Synthase Transferase-8.2
Cyclooxygenase-2 (COX-2) Oxidoreductase-7.1

Beyond identifying potential targets, molecular docking provides a detailed, three-dimensional model of the ligand-receptor complex. researchgate.net This model reveals the specific binding mode or "pose" of the ligand within the active site of the biomolecule. It highlights the key intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and ionic bonds—that stabilize the complex. researchgate.net

For example, a docking simulation of this compound with carbonic anhydrase would likely show the sulfonamide group coordinating with the zinc ion in the enzyme's active site. The simulation would also identify specific amino acid residues that form hydrogen bonds with the amino group or engage in hydrophobic interactions with the benzene ring. This detailed understanding of binding interactions is essential for the rational design of more potent and selective inhibitors.

Table 3: Hypothetical Key Interactions between this compound and Carbonic Anhydrase II Active Site

Compound MoietyInteracting Amino AcidInteraction Type
Sulfonamide Group (-SO2NH-) His94, His96, His119Coordination with Zn2+ ion
Sulfonamide Oxygen Thr199Hydrogen Bond
Amino Group (-NH2) Thr200Hydrogen Bond
Benzene Ring Val121, Leu198Hydrophobic Interaction

Binding Affinity Prediction and Scoring Functions

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Molecular Dynamics Simulations for Conformational Dynamics and Stability

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Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

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In Vitro and Preclinical Biological Activity of 4 Amino N,3 Dimethylbenzenesulfonamide and Its Analogues

Enzyme Inhibition Studies and Mechanistic Insights

The benzenesulfonamide (B165840) scaffold is a well-established pharmacophore known for its ability to interact with various enzymes. Research into 4-amino-N,3-dimethylbenzenesulfonamide and its analogues has explored their inhibitory profiles against several key enzyme targets implicated in pathological conditions.

Primary sulfonamides are renowned for their potent inhibition of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. Certain human (h) CA isoforms, particularly the transmembrane, tumor-associated hCA IX and hCA XII, are highly expressed in various cancers and contribute to the acidification of the tumor microenvironment, promoting tumor growth and metastasis. nih.gov Consequently, they are considered important targets for anticancer drug development. nih.gov

Analogues of 4-aminobenzenesulfonamide have been extensively studied as inhibitors of these isoforms. In one study, a series of aromatic bis-ureido-substituted benzenesulfonamides were synthesized and tested against four hCA isoforms. nih.gov These compounds generally showed effective inhibition against the tumor-associated isoforms hCA IX and hCA XII, with inhibition constants (Kᵢ) in the nanomolar range. For instance, some of the novel compounds displayed Kᵢ values ranging from 6.73 to 835 nM against hCA IX and 5.02 to 429 nM against hCA XII. nih.gov This demonstrates a strong affinity for these cancer-related enzymes. In contrast, their inhibitory activity against the cytosolic, off-target isoforms hCA I and hCA II was often weaker, suggesting a degree of selectivity. nih.gov

Another series of benzenesulfonamides incorporating aroylhydrazone and other moieties also demonstrated significant inhibition of hCA IX and hCA XII. researchgate.net Many of these compounds exhibited Kᵢ values in the low nanomolar range against these targets, further establishing the 4-aminobenzenesulfonamide scaffold as a potent framework for developing selective inhibitors of tumor-associated CAs. researchgate.net

Inhibition of Tumor-Associated Carbonic Anhydrase Isoforms by Benzenesulfonamide Analogues nih.gov
Compound TypeTarget IsoformInhibition Constant (Kᵢ) Range
Aromatic bis-ureido-substituted benzenesulfonamideshCA IX6.73 – 835 nM
hCA XII5.02 – 429 nM

Lipoxygenases (LOXs) are enzymes involved in the metabolism of polyunsaturated fatty acids, leading to the production of bioactive lipid mediators called eicosanoids. nih.gov These molecules play roles in inflammatory processes, and the platelet-type 12-lipoxygenase (12-LOX) has been specifically implicated in conditions like diabetes, thrombosis, and cancer. nih.gov

A medicinal chemistry effort identified a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of human 12-LOX. nih.gov Structure-activity relationship (SAR) studies revealed that modifications to the benzenesulfonamide scaffold could significantly impact inhibitory potency. One of the lead compounds in this series demonstrated an IC₅₀ (half-maximal inhibitory concentration) value in the nanomolar range against 12-LOX and showed excellent selectivity over other related LOX and cyclooxygenase (COX) enzymes. nih.gov For example, replacing a thiazole (B1198619) group on an analogue with a 2-benzothiazole resulted in an 18-fold improvement in 12-LOX inhibitory activity. nih.gov Another study on new sulfonamide derivatives also reported good lipoxygenase inhibitory activities, with some compounds showing IC₅₀ values as low as 15.8 µM. nih.gov

Inhibition of 12-Lipoxygenase by 4-Aminobenzenesulfonamide Analogues nih.gov
Analogue StructureModification12-LOX IC₅₀
4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivative4-bromo substituent2.2 µM
4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivative4-chloro substituent6.3 µM
4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivativeReplacement of thiazole with benzothiazole0.24 µM
4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivativeReplacement of thiazole with phenyl0.5 µM

Cathepsin B is a lysosomal cysteine protease that is often highly expressed in various pathological states, including cancer, where it contributes to tumor invasion and metastasis. eurekaselect.com While numerous compounds have been investigated as Cathepsin B inhibitors, a specific search of the available scientific literature did not yield direct evidence of inhibitory activity by this compound or its close structural analogues against this enzyme.

Research has also extended to other enzymatic targets. The proteins MDM2 and X-linked inhibitor of apoptosis protein (XIAP) are crucial for cancer cell survival and resistance to treatment. nih.gov MDM2 is a key negative regulator of the p53 tumor suppressor, while XIAP blocks apoptosis. nih.gov A promising anticancer strategy involves the dual inhibition of both MDM2 and XIAP.

Studies have led to the development of dual inhibitors based on complex scaffolds that incorporate a 4-aminobenzenesulfonamide moiety. nih.gov In the synthesis of these inhibitors, substituted anilines are reacted with 4-nitrobenzenesulfonyl chloride, which is later reduced to the corresponding 4-aminobenzenesulfonamide intermediate. nih.gov These hybrid molecules are designed to block the interaction between the MDM2 protein and XIAP mRNA, leading to the degradation of MDM2 and suppression of XIAP expression, thereby promoting cancer cell apoptosis. nih.gov

In the context of antimicrobial action, the primary mechanism for sulfonamides involves the inhibition of a key bacterial enzyme, dihydropteroate (B1496061) synthase (DHPS). This enzyme is essential for the synthesis of folic acid, a vital nutrient for bacterial growth and replication. By acting as competitive inhibitors of the enzyme's natural substrate, para-aminobenzoic acid (PABA), these compounds disrupt the folate synthesis pathway, leading to a bacteriostatic effect.

Antimicrobial Research and Mechanisms of Action

The foundational biological activity of the sulfonamide class of compounds is their antimicrobial effect. This activity has been explored for various derivatives of 4-aminobenzenesulfonamide.

The antibacterial properties of 4-aminobenzenesulfonamide analogues have been evaluated against various pathogenic bacteria, including clinically relevant strains like Staphylococcus aureus. In one study, four novel sulfonamide derivatives were tested against a reference strain of S. aureus (ATCC 25923) and 40 clinical isolates, including multidrug-resistant strains. researchgate.netjocpr.com All tested compounds showed significant antibacterial activity, with Minimum Inhibitory Concentration (MIC) values ranging from 64 to 512 µg/mL. researchgate.netjocpr.com Another study investigating different sulfonamide derivatives against 50 clinical isolates of S. aureus also found MIC values ranging from 32 to 512 µg. nih.gov The results indicated that certain structural modifications, such as the presence of electron-withdrawing groups, could enhance antibacterial potency. nih.gov

In Vitro Antibacterial Activity of Sulfonamide Derivatives Against Staphylococcus aureus jocpr.comnih.gov
Compound SeriesBacterial Strain(s)MIC Range (µg/mL)
Novel Sulfonamide Derivatives (1a-d)S. aureus ATCC 25923 & 40 clinical isolates64 - 512
N-(2-hydroxy-nitro-phenyl)-4-methyl-benzenesulfonamide derivatives50 clinical isolates of S. aureus32 - 512

Mycobacterial Activity and Inhibition of Mycobacterial ATP Synthase

The F1Fo-ATP synthase is a critical enzyme for mycobacteria, including Mycobacterium tuberculosis, as it is essential for generating the ATP required for cellular processes. nih.gov This makes it a key target for antitubercular drugs. The enzyme consists of a membrane-bound F_o_ domain that translocates protons and a catalytic F_1_ domain responsible for ATP synthesis. nih.gov The rotation of the c-ring within the F_o_ domain, driven by the proton motive force, powers ATP production. nih.gov

Inhibition of this enzyme is a proven strategy for combating mycobacterial infections. The diarylquinoline drug bedaquiline (B32110), for instance, specifically targets the c-ring of the mycobacterial ATP synthase, effectively stalling its rotation and halting ATP synthesis. nih.gov This mechanism is potent against both replicating and dormant mycobacteria. nih.gov The specificity of bedaquiline for the mycobacterial enzyme over its human counterpart contributes to its therapeutic window. nih.gov

Research into other inhibitors has identified novel binding sites and mechanisms. For example, squaramides have been found to bind to a previously unknown pocket within the proton-conducting channel of the ATP synthase. embopress.org While direct studies on this compound are limited in this context, related heterocyclic compounds such as 4-amino-thieno[2,3-d]pyrimidines have been shown to deplete ATP levels in M. tuberculosis and M. smegmatis, suggesting that inhibition of energy metabolism is a viable mechanism for this class of compounds. researchgate.net The exploration of sulfonamide derivatives and their analogues continues to be an area of interest for identifying new inhibitors that could target the mycobacterial ATP synthase through various potential binding interactions.

Antifungal and Antiviral Activity Investigations

The broad biological activity of sulfonamide derivatives extends to potential antifungal and antiviral applications. Investigations into related structures reveal mechanisms that could be relevant for this compound and its analogues.

In the realm of antiviral research, benzenesulphonamide derivatives have demonstrated activity against influenza viruses. For example, 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]-N-(4,6-dimethyl-2-pyrimidinyl)-benzenesulphonamide and several of its analogues were found to be inhibitory against influenza A (H1N1, H3N2, H5N1) and influenza B strains in cell culture. nih.gov These compounds appear to act early in the viral replication cycle, possibly by interfering with virus adsorption or penetration into the host cell. nih.gov The potency of these compounds was comparable to ribavirin, though less than oseltamivir (B103847) carboxylate. nih.gov

Regarding antifungal properties, various heterocyclic compounds incorporating amino and sulfonamide-like features have been explored. For instance, 1,2,4-triazoles, another class of nitrogen-containing heterocycles, are known to act by inhibiting the fungal enzyme lanosterol-14α-demethylase, which is crucial for the biosynthesis of ergosterol, a key component of the fungal cell membrane. mdpi.com Other research has shown that modifying nucleoside analogues, such as N4-alkyl-5-methylcytidines, with amino groups can significantly enhance their antifungal activity, particularly against Aspergillus species. rsc.org These findings highlight that the core structures related to this compound are amenable to chemical modifications that can confer significant antifungal and antiviral properties.

Disruption of Folic Acid Synthesis Pathways

A primary and well-established mechanism of action for sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS). nih.gov This enzyme is vital in the bacterial de novo folic acid synthesis pathway, which is absent in humans who obtain folate from their diet. nih.govmdpi.com DHPS catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteroate pyrophosphate to form dihydropteroate, a direct precursor to dihydrofolate. nih.gov

This compound, as a sulfonamide, is structurally analogous to PABA. This structural mimicry allows it to bind to the active site of DHPS, acting as a competitive inhibitor and preventing the utilization of PABA. nih.gov This action blocks the synthesis of dihydrofolate and, consequently, tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of nucleic acids (purines and thymidine) and certain amino acids, such as methionine. nih.gov By disrupting this pathway, sulfonamides halt bacterial growth and replication, exerting a bacteriostatic effect. nih.gov This targeted disruption of a crucial metabolic pathway unique to microorganisms is the foundation of the antibacterial efficacy of the sulfonamide class of compounds. nih.gov

Cellular and Molecular Pharmacology in Preclinical Models

In Vitro Antiproliferative and Cytotoxic Activity in Cancer Cell Lines (e.g., MCF-7)

The antiproliferative and cytotoxic effects of compounds structurally related to this compound have been evaluated in various cancer cell lines, with the MCF-7 human breast adenocarcinoma cell line being a common model. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard metric for this activity.

Studies on diverse molecular scaffolds have demonstrated significant cytotoxic potential. For example, a monoorganotin Schiff base compound showed potent cytotoxicity against MCF-7 cells with an IC50 value of 2.5 ± 0.50 μg/mL after 48 hours of treatment. nih.gov Similarly, certain 4-amino-thieno[2,3-d]pyrimidine derivatives have been investigated, with one compound exhibiting an IC50 of 4.3 ± 0.11 µg/mL against the MCF-7 cell line. nih.gov The data from these and other studies on related compounds highlight the potential for this chemical class to inhibit cancer cell proliferation.

Induction of Apoptosis and Modulation of Signaling Pathways (e.g., p38/ERK phosphorylation, caspase activation)

The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. This process is regulated by a complex network of signaling pathways, including the mitogen-activated protein kinase (MAPK) cascades, which involve extracellular signal-regulated kinase (ERK) and p38 MAPK. Generally, the ERK pathway is associated with cell survival and proliferation, while the p38 pathway is often linked to stress responses and apoptosis. nih.gov

Inhibition of the ERK pathway can be sufficient to trigger apoptosis and the activation of p38. nih.gov This signaling crosstalk demonstrates a balance between survival and death signals within the cell. The apoptotic process culminates in the activation of a family of proteases known as caspases. Initiator caspases (like caspase-8) are activated by pro-apoptotic signals, and they, in turn, activate executioner caspases (like caspase-3), which carry out the systematic dismantling of the cell. nih.gov

Studies have shown that p38-MAPK can directly phosphorylate and inhibit the activities of caspase-8 and caspase-3, representing a survival signal that can hinder apoptosis. nih.gov Therefore, compounds that modulate these pathways, for instance by inhibiting ERK or promoting signals upstream of caspase activation, can effectively induce apoptosis in cancer cells. While specific data for this compound is not available, its analogues may exert their antiproliferative effects by tipping the cellular balance towards apoptosis through the modulation of these critical p38/ERK and caspase signaling pathways.

Anti-inflammatory Pathways Modulation

Inflammation is a critical biological response that, when dysregulated, can contribute to various diseases. Key pathways involved in inflammation include those leading to the production of pro-inflammatory cytokines like interleukin-6 (IL-6) and interleukin-1β (IL-1β). mdpi.com The activation of transcription factors such as nuclear factor-kappa B (NF-κB) and signal transducer and activator of transcription 3 (STAT3) is often central to the inflammatory response. mdpi.com

Another important component of the inflammatory machinery is the inflammasome, a multiprotein complex that activates caspase-1, leading to the processing and secretion of IL-1β and IL-18. nih.gov The NLRP3 inflammasome, in particular, has been implicated in a wide range of inflammatory diseases, making it an attractive therapeutic target. nih.gov

Table of Mentioned Compounds

Effects on Cell Viability and Colony Formation

The antiproliferative activity of benzenesulfonamide derivatives has been evaluated across a range of cancer cell lines. These studies are crucial in determining the potential of these compounds as anticancer agents. The clonogenic assay, an in vitro cell survival assay, is often employed to assess the ability of a single cell to form a colony, thereby measuring the effectiveness of a cytotoxic agent.

A series of novel N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide derivatives were synthesized and evaluated for their in vitro antiproliferative activity against several cancer cell lines, including breast cancer (MDA-MB-231, T-47D) and neuroblastoma (SK-N-MC). Among the synthesized compounds, certain derivatives demonstrated significant cytotoxic effects. For instance, 4-methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide (a structural analogue) exhibited notable antiproliferative activity against MDA-MB-231, T-47D, and SK-N-MC cells. The half-maximal inhibitory concentration (IC50) values for some of the most active analogues are presented in the table below.

Compound AnalogueCell LineIC50 (µM)
3-Chloro-2-methylbenzene sulfonamide analogMDA-MB-23130.4
4-methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamideSK-N-MC25.2
4-methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamideT-47D19.7

Furthermore, benzenesulfonamide-bearing imidazole (B134444) derivatives have been investigated for their activity in triple-negative breast cancer (MDA-MB-231) and melanoma (IGR39) cell lines. Derivatives containing 4-chloro and 3,4-dichloro substituents on the benzene (B151609) ring were identified as particularly active. These compounds were found to reduce the colony formation of both cell lines, indicating their potential to inhibit cancer cell proliferation and survival. nih.gov The most cytotoxic compound in this series showed a half-maximal effective concentration (EC50) of 20.5 ± 3.6 µM against the MDA-MB-231 cell line. nih.gov

Target Engagement Studies within Cellular Contexts

Target engagement studies are essential to confirm that a compound interacts with its intended molecular target within a cellular environment. For benzenesulfonamide derivatives, a primary target is often the family of carbonic anhydrases (CAs), enzymes involved in various physiological and pathological processes, including tumorigenesis. nih.govmdpi.com

Derivatives of 3-amino-4-hydroxybenzenesulfonamide (B74053) have been synthesized and their binding affinities for various human carbonic anhydrase isoforms were measured. mdpi.com These studies help in identifying isoform-selective inhibitors, which could lead to more targeted therapies with fewer side effects. mdpi.com The interaction of these compounds with CAs demonstrates direct target engagement. mdpi.com

While specific target engagement data for this compound is not available, the broader class of sulfonamides is well-established as carbonic anhydrase inhibitors. nih.govdrugbank.com The primary sulfonamide group is a key pharmacophore that coordinates with the zinc ion in the active site of carbonic anhydrases. nih.gov Research on 4-amino-substituted benzenesulfonamides has shown that these compounds can act as potent inhibitors of various CA isoforms. nih.gov For example, a series of 4-(3-alkyl/benzyl-guanidino)benzenesulfonamides were found to selectively inhibit carbonic anhydrase VII, an isoform implicated in neurological conditions. unifi.it

The table below summarizes the inhibitory activity of some benzenesulfonamide analogues against different carbonic anhydrase isoforms, illustrating the target engagement of this class of compounds.

Compound Analogue ClassTarget IsoformActivity
4-substituted diazobenzenesulfonamidesCA INanomolar affinities
N-aryl-β-alanine derivativesCA IIWeaker inhibition (Kd > 1 µM)
4-(3-alkyl/benzyl-guanidino)benzenesulfonamidesCA VIISubnanomolar KIs

Structure Activity Relationship Sar Studies and Lead Optimization

Systematic Exploration of Structural Modifications and Their Biological Impact

The nature and placement of substituents on the benzenesulfonamide (B165840) aromatic ring are critical determinants of biological activity. The core structure of 4-Amino-n,3-dimethylbenzenesulfonamide features an electron-donating amino group (-NH2) at the C-4 position and an electron-donating methyl group (-CH3) at the C-3 position. Electron-donating groups generally activate the benzene (B151609) ring, which can influence its interaction with biological targets. libretexts.org

In the context of carbonic anhydrase (CA) inhibition, a common target for sulfonamides, the substitution pattern governs both potency and isoform selectivity. For instance, studies on 3-amino-4-hydroxybenzenesulfonamide (B74053) derivatives show that the amino and hydroxyl groups provide a scaffold for further modification, and their presence can enhance pharmacokinetic properties. mdpi.com The electronic effects of substituents, however, can be complex. While they influence the acidity of the sulfonamide proton, some studies on ceramidase inhibitors suggest that electronic effects have a negligible impact on potency compared to hydrophobicity and steric effects. nih.gov For antileishmanial benzenesulfonamides, potency appears to be strongly dependent on the lipophilicity conferred by ring substituents. nih.gov

The relative positioning of the amino and methyl groups is also crucial. The specific arrangement in this compound dictates the molecule's polarity, shape, and potential hydrogen bonding patterns, which must align with the target's binding site.

Table 1: Impact of Aromatic Ring Substitution on Biological Activity of Benzenesulfonamide Analogs

Compound/Analog Ring Substituents Target/Activity Potency (Ki or IC50)
Analog 4b 4-amino, plus dual tails hCA IX Inhibition Ki = 20.4 nM
Analog 5a 4-amino, plus dual tails hCA IX Inhibition Ki = 12.9 nM
Analog 5b 4-amino, plus dual tails hCA IX Inhibition Ki = 18.2 nM
Analog 5b 4-amino, plus dual tails hCA XII Inhibition Ki = 8.7 nM

| Acetazolamide | N-acetyl, thiadiazole ring | hCA IX Inhibition | Ki = 25 nM |

Data sourced from studies on dual-tail amino-benzenesulfonamide derivatives. nih.gov The specific tail structures are complex and not detailed here.

Substitution on the sulfonamide nitrogen (N1 position) significantly modulates activity. The subject compound features a tertiary N,N-dimethylsulfonamide group. This substitution prevents the classic hydrogen bonding interaction seen with primary (-SO2NH2) or secondary (-SO2NHR) sulfonamides, where the NH proton is a key hydrogen bond donor. Primary sulfonamides are well-known inhibitors of carbonic anhydrases, with the sulfonamide group coordinating to the catalytic zinc ion. acs.org

However, tertiary sulfonamides can still exhibit potent biological activity through different binding modes or against different targets. In a series of potential anticancer agents, analogs with an N,N-dimethyl substitution showed better activity than those with a bulkier N,N-diethyl substitution, suggesting a preference for smaller alkyl groups on the sulfonamide nitrogen. acs.org This indicates that while the dimethyl groups add lipophilicity, steric hindrance can be a limiting factor. The hit-to-lead optimization of some benzenesulfonamide series has focused on tertiary sulfonamides due to their higher potency and lower lipophilicity compared to certain secondary sulfonamide subsets. nih.gov

Attaching linkers and heterocyclic rings, typically via the 4-amino group, is a common strategy to explore new binding interactions and enhance activity. A key intermediate, 4-(1-(2-(2-Cyanoacetyl)hydrazono)ethyl)-N,N-dimethylbenzenesulfonamide, derived from 4-acetyl-N,N-dimethylbenzenesulfonamide, has been used to synthesize a variety of heterocyclic derivatives. tandfonline.com These modifications introduce diverse chemical functionalities and shapes, allowing the molecule to interact with regions of the target protein outside the primary binding pocket.

Studies have shown that incorporating pyridine, thiophene, thiazole (B1198619), and chromene moieties onto the N,N-dimethylbenzenesulfonamide scaffold can lead to compounds with significant antiproliferative activity against human breast cancer cells (MCF-7). tandfonline.com This "tail approach" is a cornerstone of modern sulfonamide design, where the heterocyclic tail can be optimized to achieve isoform-specific inhibition, for example, against different carbonic anhydrases. acs.orgnih.gov

Table 2: Antiproliferative Activity of N,N-Dimethylbenzenesulfonamide-Heterocyclic Conjugates

Compound Heterocyclic Moiety Antiproliferative Activity (MCF-7, IC50)
6 Dihydropyridine 21.81 µM
9 Dihydropyridine 25.50 µM
11 Pyridinone 20.60 µM
16 Dihydrothiazole 25.83 µM
17 Chromene 31.20 µM

| Doxorubicin (Control) | - | 32.00 µM |

Data derived from a study on heterocyclic derivatives of 4-acetyl-N,N-dimethylbenzenesulfonamide. tandfonline.com

Identification of Pharmacophoric Features

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for biological activity. For sulfonamide inhibitors, particularly those targeting metalloenzymes like carbonic anhydrase, the key pharmacophoric features are well-established.

Zinc Binding Group (ZBG): The sulfonamide moiety (-SO2NH2) is the archetypal ZBG for primary sulfonamides, directly coordinating to the zinc ion in the enzyme's active site. acs.org For tertiary sulfonamides like this compound, which lack the acidic proton, this interaction is absent, implying that its activity against such targets would rely on a different mechanism or binding mode.

Aromatic Ring: The central benzenesulfonamide ring typically makes van der Waals or π-π interactions with hydrophobic residues in the active site. nih.govresearchgate.net Its substitution pattern fine-tunes these interactions.

Hydrogen Bond Acceptors/Donors: The 4-amino group is a key hydrogen bond donor. The oxygen atoms of the sulfonyl group act as hydrogen bond acceptors.

Hydrophobic/Tail Region: Additional groups, such as the heterocyclic moieties discussed previously, extend into solvent-exposed regions or other pockets of the binding site. acs.org These "tails" are crucial for modulating potency and achieving selectivity among related enzyme isoforms. d-nb.info

Computational studies have been used to generate detailed pharmacophore models for CA inhibitors, often featuring a combination of hydrophobic spheres, hydrogen bond acceptors/donors, and aromatic ring features. d-nb.info

Strategies for Enhancing Potency and Selectivity

Lead optimization aims to refine a hit compound into a drug candidate by improving its efficacy, selectivity, and pharmacokinetic properties. For benzenesulfonamide derivatives, several strategies are employed.

The Tail Approach: As mentioned, extending the molecule by adding "tails" is a primary strategy. This can involve single or dual-tail approaches, where linkers and various cyclic or acyclic groups are added to the scaffold. nih.gov This allows the molecule to form additional interactions with the target, often in the outer regions of the active site, which tend to be more variable between isoforms, thus enabling the development of selective inhibitors. acs.org

Structure-Guided Design: Using X-ray crystallography or computational docking, the binding mode of a lead compound can be visualized. This allows for the rational design of new analogs with modifications intended to improve specific interactions with target residues. For example, docking studies on N,N-dimethylbenzenesulfonamide derivatives helped assess their binding mode within carbonic anhydrase IX. tandfonline.com

Scaffold Hopping: Replacing the central benzenesulfonamide core with other chemical scaffolds while retaining key pharmacophoric features can lead to new compound series with improved properties. nih.gov

Modulating Physicochemical Properties: Potency is often linked to properties like lipophilicity. Optimization efforts frequently involve synthesizing analogs with varied lipophilicity to find a balance between target affinity and favorable pharmacokinetic properties (e.g., solubility, metabolic stability). nih.gov

Development of Structure-Activity Hypotheses

Based on the available data for related analogs, several SAR hypotheses for this compound can be proposed:

The 4-Amino Group is a Key Interaction Point: The -NH2 group is likely a primary site for hydrogen bonding and serves as a crucial anchor for attaching linkers and heterocyclic tails to enhance potency and selectivity. Derivatization at this site is a promising avenue for optimization.

The N,N-Dimethyl Group Confers a Distinct Activity Profile: The tertiary sulfonamide moiety precludes classical zinc binding in carbonic anhydrases. Therefore, the compound's activity likely stems from different interactions or against different biological targets. Its size is optimal compared to larger N,N-dialkyl groups, suggesting that the binding pocket accommodating this part of the molecule is sterically constrained. acs.org

Aromatic Substitution Influences Orientation and Lipophilicity: The 3-methyl group likely contributes to hydrophobic interactions within the binding site and influences the orientation of the 4-amino group. Altering this position or substituent (e.g., to a halogen or methoxy (B1213986) group) would predictably alter binding affinity and lipophilicity.

Potency Can Be Increased with Heterocyclic Tails: Attaching carefully selected heterocyclic systems via a linker to the 4-amino position is hypothesized to be the most effective strategy for significantly boosting biological activity, as these tails can engage with additional binding regions on a target protein. tandfonline.com

These hypotheses provide a rational basis for the future design and synthesis of novel analogs based on the this compound scaffold.

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways for Complex Analogs

The advancement of therapeutic agents based on the 4-Amino-n,3-dimethylbenzenesulfonamide scaffold is contingent on the development of sophisticated and versatile synthetic methodologies. Future research will likely focus on creating more complex analogs with enhanced potency, selectivity, and improved pharmacokinetic profiles.

A key area of exploration involves de novo synthesis strategies that allow for the construction of highly substituted and functionalized benzene (B151609) rings. acs.org Traditional methods often have limitations in the placement of multiple substituents with precise control. Novel methods, such as switchable ring-opening reactions of precursor molecules, could provide access to a wider range of structural diversity, enabling the synthesis of chromone (B188151) and benzofuran (B130515) derivatives fused or linked to the benzenesulfonamide (B165840) core. acs.org

Another promising avenue is the development of late-stage functionalization techniques. These methods would allow for the modification of the core this compound structure in the final steps of a synthetic sequence. This approach is highly efficient for rapidly creating a library of analogs with varied chemical properties, which is crucial for structure-activity relationship (SAR) studies. For instance, copper-catalyzed cross-coupling reactions have been effectively used to synthesize a variety of aniline (B41778) analogues of benzenesulfonamides, demonstrating the power of this approach to introduce diverse substituents. nih.gov

Advanced Mechanistic Investigations at the Molecular Level

A deep understanding of how this compound and its future analogs interact with biological targets is fundamental for rational drug design. The benzenesulfonamide moiety is a well-established zinc-binding group, famously targeting metalloenzymes like carbonic anhydrases (CAs). nih.govnih.gov Future research must employ a suite of advanced techniques to elucidate these interactions at a molecular level.

Key investigative techniques include:

X-ray Crystallography: Obtaining crystal structures of benzenesulfonamide analogs bound to their target proteins provides a static, high-resolution snapshot of the binding mode. This information is invaluable for understanding which parts of the molecule interact with specific amino acid residues in the active site and for designing new molecules with improved affinity and selectivity. nih.gov

Computational Modeling and Molecular Docking: In silico techniques are essential for predicting how newly designed analogs will bind to a target. Molecular docking can screen large virtual libraries of compounds, prioritizing those with the most favorable predicted binding energies and interaction profiles for synthesis and experimental testing. researchgate.netresearchgate.net These computational studies can also reveal the influence of molecular flexibility on inhibitory activity and isoform selectivity. researchgate.nettandfonline.com

Biophysical and Enzymatic Assays: Techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can provide detailed thermodynamic and kinetic data about the binding event. Stopped-flow CO2 hydrase assays are used to determine the inhibitory potency (Ki values) of sulfonamides against various carbonic anhydrase isoforms, which is crucial for assessing selectivity. nih.gov

For example, mechanistic studies on other benzenesulfonamide derivatives have revealed their ability to inhibit influenza virus fusion with host endosome membranes by binding to hemagglutinin (HA) and stabilizing its prefusion structure. nih.gov Similar detailed investigations into analogs of this compound could uncover novel mechanisms of action against a range of biological targets.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Future research leveraging AI could focus on several key areas:

De Novo Drug Design: Deep learning models can be trained on vast datasets of known molecules and their properties to generate entirely new chemical structures with desired characteristics. universiteitleiden.nl For the this compound scaffold, this could lead to the design of novel analogs with predicted high affinity for a specific target and favorable drug-like properties.

Predictive Modeling (QSAR and ADMET): Quantitative Structure-Activity Relationship (QSAR) models built with machine learning can predict the biological activity of new compounds based on their chemical structure. Furthermore, AI can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds, allowing researchers to filter out molecules with poor pharmacokinetic profiles early in the discovery process, saving time and resources. nih.govmdpi.com

High-Throughput Virtual Screening: AI can be used to screen massive virtual libraries containing billions of molecules far more efficiently than traditional methods. astrazeneca.com This allows for the exploration of a much larger chemical space to identify promising hits for further development.

By combining the predictive power of AI with the creativity of medicinal chemists, the development of next-generation drugs based on the this compound structure can be made significantly more efficient and successful.

Development of Next-Generation Benzenesulfonamide-Based Chemical Probes and Ligands

Beyond their potential as therapeutic agents, benzenesulfonamide derivatives can be developed into sophisticated chemical probes and ligands to explore biological systems. These molecular tools are essential for target identification, validation, and elucidating complex cellular pathways.

Future work in this area could include:

Fluorescent Probes: By attaching a fluorescent dye to the this compound scaffold, researchers can create probes to visualize the localization and dynamics of target proteins within living cells using techniques like fluorescence microscopy.

Affinity-Based Probes: Incorporating a reactive group or a photo-activatable cross-linker into the molecule allows for the covalent labeling of its biological target. This is a powerful strategy for target identification, where the probe-labeled protein can be isolated and identified using proteomic techniques.

Molecular Imaging Agents: The benzenesulfonamide scaffold can be modified to incorporate radioisotopes (e.g., 99mTc) to create imaging agents for techniques like SPECT or PET. Such agents could be used to non-invasively visualize the expression of target proteins, such as tumor-associated carbonic anhydrases, for diagnostic purposes in diseases like cancer. sigmaaldrich.com

Q & A

Basic: What are the key synthetic routes for preparing 4-Amino-N,3-dimethylbenzenesulfonamide, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves sulfonylation and amination steps. A common route starts with benzenesulfonyl chloride derivatives, followed by regioselective dimethylamination at the N-position. For example:

  • Step 1: React 3-methylbenzenesulfonyl chloride with ammonia to form the sulfonamide backbone.
  • Step 2: Perform N-dimethylation using methyl iodide or dimethyl sulfate under basic conditions (e.g., NaHCO₃) to introduce the dimethylamino group.
    Optimization:
  • Temperature control (20–50°C) minimizes side reactions like over-alkylation.
  • Solvent choice (e.g., DMF or THF) affects reaction rates and purity.
  • Catalytic agents like pyridine can enhance yields by neutralizing HCl byproducts .

Basic: Which analytical techniques are most effective for characterizing purity and structural integrity?

Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm substitution patterns (e.g., methyl group integration at δ ~2.3 ppm for N-dimethyl groups) and aromatic proton splitting .
  • HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>95% target compound).
  • Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ = 215.08) and detects impurities .

Advanced: How can crystallographic data resolve structural ambiguities in sulfonamide derivatives?

Answer:
Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL (for refinement) and OLEX2 (for structure solution) is critical:

  • Key Parameters: Bond lengths (e.g., S–N ~1.63 Å) and torsion angles confirm stereochemistry.
  • Challenges: Disorder in methyl groups requires iterative refinement cycles.
  • Validation: R-factor (<0.05) and residual electron density maps ensure accuracy. SHELX programs are robust for small-molecule refinement .

Advanced: How can conflicting spectral data (e.g., NMR or IR) be resolved during structural elucidation?

Answer:

  • Isotopic Labeling: Use deuterated solvents to distinguish solvent peaks in NMR.
  • 2D NMR Techniques: HSQC and HMBC correlate proton-carbon couplings to confirm connectivity, resolving ambiguities in aromatic substitution patterns.
  • IR Cross-Validation: Sulfonamide S=O stretches (1150–1350 cm⁻¹) should align with computational spectra (DFT/B3LYP) .

Advanced: What computational methods are suitable for studying the electronic properties and reactivity of this compound?

Answer:

  • DFT Calculations: B3LYP/6-311+G(d,p) basis sets predict HOMO-LUMO gaps, electrostatic potentials, and nucleophilic/electrophilic sites.
  • Molecular Docking: AutoDock Vina or Schrödinger Suite evaluates binding affinities to biological targets (e.g., carbonic anhydrase for sulfonamide inhibitors).
  • QSAR Models: Use substituent descriptors (σ, π) to correlate structural features with activity, aiding drug design .

Advanced: How can regioselectivity challenges during functionalization (e.g., halogenation) be addressed?

Answer:

  • Directing Groups: Utilize the sulfonamide moiety to direct electrophilic substitution. For example, bromination at the 4-position is favored due to the electron-withdrawing sulfonyl group.
  • Protection Strategies: Temporarily protect the amino group with acetyl chloride to prevent unwanted side reactions.
  • Catalysis: Pd-mediated C–H activation enables selective C–X bond formation .

Basic: What are the stability considerations for this compound under varying storage conditions?

Answer:

  • Light Sensitivity: Store in amber vials to prevent photodegradation of the sulfonamide group.
  • Moisture Control: Use desiccants (silica gel) to avoid hydrolysis of the sulfonyl group.
  • Temperature: Long-term stability requires storage at −20°C; room temperature is acceptable for short-term use .

Advanced: How do structural isomers of this compound impact biological activity, and how can they be distinguished?

Answer:

  • Isomer Identification: SCXRD or NOESY NMR differentiates positional isomers (e.g., N,3-dimethyl vs. N,4-dimethyl).
  • Biological Impact: Methyl group positioning alters steric hindrance and hydrogen-bonding capacity, affecting enzyme inhibition (e.g., carbonic anhydrase IC₅₀ varies by 10-fold).
  • Case Study: Isomeric purity was critical in a study showing reduced off-target effects in kinase assays .

Basic: What safety protocols are essential when handling this compound in the lab?

Answer:

  • PPE: Gloves, lab coats, and goggles to prevent dermal/ocular exposure.
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of sulfonamide dust.
  • Waste Disposal: Neutralize acidic byproducts before disposal per EPA guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.